molecular formula C31H20N6Na2O8S B12303103 C.I. Direct Brown 6 CAS No. 2893-80-3

C.I. Direct Brown 6

Cat. No.: B12303103
CAS No.: 2893-80-3
M. Wt: 682.6 g/mol
InChI Key: BNANBFLJWROFPW-UHFFFAOYSA-L
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Description

C.I. Direct Brown 6 is a synthetic azo dye classified under the "Direct Dye" category, commonly used in textile dyeing due to its affinity for cellulose fibers. Direct dyes are water-soluble and typically applied in neutral or slightly alkaline conditions. These dyes share core features such as azo (-N=N-) chromophores, aromatic rings, and sulfonic acid groups, which enhance solubility and fiber adhesion .

Properties

CAS No.

2893-80-3

Molecular Formula

C31H20N6Na2O8S

Molecular Weight

682.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[[2,4-dihydroxy-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C31H22N6O8S.2Na/c38-27-15-11-23(17-25(27)31(41)42)35-32-20-5-1-18(2-6-20)19-3-7-21(8-4-19)33-36-26-14-16-28(39)29(30(26)40)37-34-22-9-12-24(13-10-22)46(43,44)45;;/h1-17,38-40H,(H,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

BNANBFLJWROFPW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4’-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound containing hydroxyl or sulfonate groups. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. Industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce aromatic amines .

Scientific Research Applications

Disodium 5-[[4’-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in textile and paper industries for dyeing fabrics and paper products.

Mechanism of Action

The mechanism of action of Disodium 5-[[4’-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. The sulfonate groups enhance the compound’s solubility in aqueous environments, facilitating its use in biological and industrial applications .

Comparison with Similar Compounds

Structural Similarities and Differences

A. C.I. Direct Brown 95 (CAS: Not specified)

  • Molecular Features : Likely contains multiple azo groups and sulfonate substituents, similar to C.I. Direct Brown 6.
  • Solubility : 5–10 mg/mL at 20°C, comparable to other direct dyes .
  • Key Difference: The presence of additional nitro (-NO₂) groups in C.I. Direct Brown 95 may enhance lightfastness but reduce biodegradability compared to this compound .

B. C.I. Direct Yellow 50

  • Molecular Formula: Not explicitly stated, but sulfonated azo structures are typical.
  • Adsorption Behavior: Demonstrates a Langmuir adsorption capacity of 666.5 mg/g on polyacrylic resin Amberlyst A24, significantly higher than phenol-formaldehyde resins (284.3 mg/g) .
  • Functional Difference : Higher sulfonation degree in C.I. Direct Yellow 50 may improve solubility but reduce adsorption efficiency in high-salinity environments .
Functional and Application-Based Comparison
Property This compound C.I. Direct Brown 95 C.I. Direct Yellow 50
Chromophore Type Azo Azo Azo
Sulfonate Groups Likely present Present Present
Solubility in Water Moderate 5–10 mg/mL High
Adsorption Capacity (mg/g) Not reported Not reported 666.5 (Amberlyst A24)
Thermal Stability Moderate High Moderate

Key Findings :

Adsorption Kinetics : C.I. Direct Yellow 50 follows pseudo-second-order kinetics, suggesting chemisorption dominates. Similar behavior is expected for this compound due to shared sulfonate-azo structures .

Environmental Impact : The presence of auxiliaries (e.g., Na₂SO₄) reduces dye uptake efficiency across all direct dyes, highlighting the need for tailored wastewater treatments .

Structural Modifications : Substitutions like nitro groups (in Brown 95) or halogens (in Yellow 50) alter photostability and toxicity profiles, influencing regulatory compliance .

Biological Activity

C.I. Direct Brown 6, also known as C.I. Direct Brown 95, is an azo dye widely used in various industries, including textiles and food. This compound has attracted attention due to its potential biological activities and toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its genotoxicity, carcinogenic potential, and other relevant toxicological findings.

This compound has the following chemical structure:

  • Chemical Name : C.I. Direct Brown 95
  • CAS Number : 16071-86-6
  • Molecular Formula : C31H18CuN6Na2O9S

Genotoxicity

Genotoxicity studies have indicated that this compound exhibits equivocal results in mammalian cell cytogenetics tests. The National Toxicology Program (NTP) conducted tests using various concentrations of the dye, revealing mixed outcomes:

Dose (µg/mL)Cells ExaminedChromosomes ExaminedTotal SCEsSCE/ChromosomeSCE/Cell% Increase Over Solvent Control
Vehicle Control (Water)5010504170.3978.340.000
C.I. Direct Brown 95 (3.8)5010514220.4028.44+1.103
C.I. Direct Brown 95 (12)5010493710.3547.42-10.946
Positive Control (Cyclophosphamide)5010487290.69614.58+32.305

The results indicate that while some concentrations of this compound showed weakly positive responses in certain trials, others yielded negative results, suggesting variability in its genotoxic potential depending on the specific conditions of the assay .

Carcinogenic Potential

The carcinogenic potential of this compound has been a significant concern in toxicological studies. Research indicates that administration of this dye in animal models led to an increased incidence of hepatocellular carcinomas:

  • In a study involving Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed among those administered with high doses of the dye .
  • Specifically, female rats showed a notable incidence of hepatocellular carcinomas when exposed to concentrations as low as 1,500 ppm .

Subchronic Toxicity Studies

Subchronic toxicity studies have provided further insights into the biological effects of this compound:

  • In a 13-week study , rats were administered varying concentrations of the dye, leading to significant reductions in food consumption and body weight across all tested doses.
  • Notably, necropsies revealed severe organ alterations, including thymic atrophy and splenic enlargement .

Case Study: Hepatotoxicity in Rats

A study examined the effects of this compound on rat models over a period of 13 weeks , where it was found that:

  • At doses of 1,500 ppm , both male and female rats exhibited high incidences of liver tumors.
  • Histopathological examinations confirmed the presence of neoplastic nodules and hepatocellular carcinomas .

Case Study: Genotoxic Effects in Cell Cultures

Another investigation focused on the genotoxic effects of this compound using mammalian cell cultures:

  • Cells treated with various concentrations showed increased sister chromatid exchanges (SCEs), particularly at higher doses.
  • The findings emphasized the need for further research into the mechanisms underlying the observed genetic damage .

Q & A

Q. What are the key chemical properties of C.I. Direct Brown 6 that influence its dyeing efficiency?

Q. What synthesis methods are reported for this compound, and how do they differ in yield and environmental impact?

  • Methodological Answer : Conduct a systematic literature review to identify synthesis pathways (e.g., diazo coupling, oxidative condensation). Compare yields using stoichiometric calculations and assess environmental impact via green chemistry metrics (e.g., E-factor, atom economy). Prioritize peer-reviewed journals and patent databases for reproducibility validation .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound under UV exposure be resolved?

  • Methodological Answer : Design controlled photodegradation experiments with standardized light sources (e.g., UV-A vs. UV-C) and quantify intermediates via LC-MS. Use statistical tools (e.g., ANOVA) to compare degradation rates across studies. Cross-reference experimental conditions (e.g., pH, catalyst presence) to identify confounding variables .

Q. What experimental design considerations are critical for assessing the ecotoxicological impact of this compound on aquatic ecosystems?

  • Methodological Answer : Use microcosm/mesocosm setups to simulate aquatic environments. Measure LC50 values for model organisms (e.g., Daphnia magna) and analyze bioaccumulation via ICP-MS for metal content. Include negative controls and validate results through triplicate trials. Adhere to ethical guidelines for ecotoxicological testing .

Q. How can computational modeling predict the binding affinity of this compound to cellulose fibers?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) using cellulose crystal structures (PDB ID: 4QND). Validate predictions with experimental adsorption isotherms (Langmuir/Freundlich models). Disclose force field parameters and solvent models to ensure replicability .

Q. What methodological gaps exist in current studies on the mutagenic potential of this compound metabolites?

  • Methodological Answer : Perform a gap analysis by comparing Ames test data with in silico mutagenicity predictions (e.g., QSAR models). Highlight disparities in metabolite identification (e.g., HPLC vs. GC-MS sensitivity) and recommend multi-omics approaches (transcriptomics/proteomics) for holistic risk assessment .

Guidance for Data Presentation

  • Tables : Include comparative metrics (e.g., yield, toxicity thresholds) with error margins and statistical significance indicators (p-values).
  • Figures : Use chromatograms, spectral overlays, or heatmaps to visualize data trends. Reference instrument parameters (e.g., column type, detection wavelength) .
  • Reproducibility : Archive raw data and code in repositories like Zenodo or Figshare, citing DOIs for transparency .

Key Methodological Citations

  • Experimental Design : Ensure questions are specific, measurable, and aligned with research aims to avoid ambiguity .
  • Data Contradictions : Address discrepancies through meta-analysis, emphasizing variable standardization .
  • Ethical Compliance : Follow institutional guidelines for environmental and toxicological testing .

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